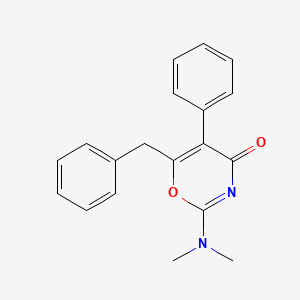
6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino group, and a phenyl group attached to an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine, dimethylamine, and benzaldehyde with an appropriate oxazinone precursor. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Oxidized oxazinone derivatives.
Reduction: Reduced oxazinone derivatives.
Substitution: Substituted oxazinone derivatives with various functional groups.
Scientific Research Applications
6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one can be compared with other oxazinone derivatives and heterocyclic compounds. Similar compounds include:
- 6-Benzyl-2-(dimethylamino)-4H-chromen-4-one
- 3,5-Diacetyl-2,6-dimethylpyridine derivatives
- Imidazole containing compounds
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of both benzyl and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90062-15-0 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-benzyl-2-(dimethylamino)-5-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C19H18N2O2/c1-21(2)19-20-18(22)17(15-11-7-4-8-12-15)16(23-19)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
InChI Key |
FCFGOXVFZIPMLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)C(=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















